1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Description
1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by a pyridinylmethyl group at the N1 position and a 3-(trifluoromethyl)phenyl substituent at the N3 position.
Properties
CAS No. |
56913-83-8 |
|---|---|
Molecular Formula |
C14H12F3N3S |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)11-2-1-3-12(8-11)20-13(21)19-9-10-4-6-18-7-5-10/h1-8H,9H2,(H2,19,20,21) |
InChI Key |
JCQQTISWCKGPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiourea Derivatives
Key Observations :
- Halogen vs. Heterocyclic Substitution : ANF-2 () replaces the pyridine group with halogenated phenyl, enhancing electronegativity but reducing π-system interactions .
- Bis-Trifluoromethyl Groups : Compounds like 18f () and 59 () feature 3,5-bis(trifluoromethyl)phenyl groups, increasing hydrophobicity and steric bulk compared to the target compound’s single CF₃ group .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- Metal Coordination : Cu(II) complexes () demonstrate enhanced bioactivity due to metal-thiourea ligand interactions, a feature unexplored for the target compound .
- Stereochemical Influence : Camphor-derived thioureas () highlight the role of stereochemistry in modulating biological efficacy, suggesting opportunities for enantiomeric studies on the target compound .
Preparation Methods
Reaction Mechanism:
$$
\text{R-NH}2 + \text{R'-!NCS} \rightarrow \text{R-NH-C(S)-NH-R'} + \text{H}2\text{S} \ (\text{traced as gas})
$$
Key conditions :
- Solvents : Acetonitrile, tetrahydrofuran (THF), or methanol.
- Catalysts : Triethylamine (NEt$$3$$) or dimethylaminopyridine (DMAP) to scavenge H$$2$$S.
- Reaction time : 4–24 hours.
Optimized Protocols from Literature
Method A: Room-Temperature Synthesis in Acetonitrile
- Dissolve pyridin-4-ylmethylamine (1.0 equiv) in anhydrous acetonitrile.
- Add 3-(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise under nitrogen.
- Stir at 25°C for 12 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Method B: Microwave-Assisted Acceleration
- Combine reagents in a 5:1 mixture of DMF:H$$_2$$O.
- Irradiate at 80°C for 15 minutes (300 W).
- Quench with ice water and extract with dichloromethane.
Yield : 88%.
Advantage : Reduced reaction time (15 minutes vs. 12 hours).
Alternative Routes and Modifications
Use of Preformed Isothiocyanate Intermediates
3-(Trifluoromethyl)phenyl isothiocyanate is typically synthesized via:
- Treating 3-(trifluoromethyl)aniline with thiophosgene (Cl$$_2$$C=S) in dichloromethane.
- Alternative: Reaction with 1,1′-thiocarbonyldiimidazole (TCDI) in THF.
Critical Note : Handling thiophosgene requires strict safety protocols due to toxicity.
Purification and Characterization
Crystallization Techniques
Chromatographic Methods
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.44 (d, $$J = 5.5$$ Hz, 2H, pyridine-H), 7.75–7.61 (m, 4H, Ar-H), 4.82 (s, 2H, CH$$2$$), 3.76 (s, 1H, NH).
- ESI-MS : $$m/z$$ 340.1 [M+H]$$^+$$.
Comparative Analysis of Methods
| Method | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Room Temp | Acetonitrile | 12 | 82–89 | >95 | |
| Microwave | DMF/H$$_2$$O | 0.25 | 88 | 97 | |
| Reflux | Methanol | 8 | 75 | 90 |
Key Observations :
- Microwave methods enhance efficiency but require specialized equipment.
- Room-temperature protocols balance yield and practicality for lab-scale synthesis.
Challenges and Troubleshooting
Common Issues
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